An In-depth Technical Guide to the Physicochemical Properties of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
Introduction
5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its structural motif, the pyrazolo[1,5-a]pyridine core, is a key component in a variety of biologically active molecules. The strategic placement of a methyl group at the 5-position and a carboxylic acid at the 2-position is anticipated to modulate its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this molecule, offering insights for its application in pharmaceutical and chemical research.
Molecular Structure and Core Properties
The foundational structure of the pyrazolo[1,5-a]pyridine ring system imparts a unique electronic and conformational character. The addition of a methyl group and a carboxylic acid function further defines its chemical behavior.
| Property | Data for Pyrazolo[1,5-a]pyridine-2-carboxylic acid | Predicted Impact of 5-Methyl Group | Data for 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid |
| Molecular Formula | C₈H₆N₂O₂ | C₉H₈N₂O₂ | C₉H₈N₂O₂[1] |
| Molecular Weight | 162.15 g/mol [2][3] | 176.17 g/mol | 176.17 g/mol [1] |
| IUPAC Name | Pyrazolo[1,5-a]pyridine-2-carboxylic acid[3] | 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid | 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid |
| CAS Number | 63237-88-7[2][3] | Not readily available | 143803-80-9[1] |
| Predicted Density | --- | Expected to be similar to the 3-carboxy isomer | 1.35±0.1 g/cm³[1] |
The introduction of a methyl group at the 5-position increases the molecular weight and is expected to have a minor impact on the overall density of the molecule.
Predicted and Known Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its biological activity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Physicochemical Property | Data for Pyrazolo[1,5-a]pyridine-2-carboxylic acid | Predicted Properties of 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid | Rationale for Prediction |
| Melting Point | 185-195 °C[2] | Likely to be higher than the parent compound. | The addition of a methyl group can increase crystal lattice energy, leading to a higher melting point. |
| Solubility | Low solubility in water; Soluble in some polar organic solvents like DMSO. | Predicted to have slightly lower aqueous solubility and increased solubility in nonpolar organic solvents. | The methyl group is hydrophobic, which will decrease water solubility and increase lipophilicity. |
| pKa | Not experimentally determined. | Predicted to be similar to the parent compound. | The methyl group is remote from the carboxylic acid and is not expected to significantly alter its acidity. |
| LogP (Octanol-Water Partition Coefficient) | 0.9 (Computed for the parent compound)[3] | Predicted to be higher than the parent compound. | The methyl group increases the lipophilicity of the molecule. |
Experimental Protocols for Physicochemical Characterization
For researchers who synthesize 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid, the following experimental protocols are recommended for its thorough physicochemical characterization.
Solubility Determination
A standard approach to determine the thermodynamic solubility of the compound in various solvents is the shake-flask method.
Protocol:
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Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.
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Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Centrifuge the samples to separate the undissolved solid.
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Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
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Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for solubility determination using the shake-flask method.
pKa Determination
The acidity of the carboxylic acid group can be determined by potentiometric titration.
Protocol:
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Dissolve a precisely weighed amount of the compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.
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Use a calibrated pH meter with a suitable electrode to monitor the pH of the solution.
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Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
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Record the pH of the solution after each addition of the titrant.
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Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Melting Point Determination
The melting point provides an indication of the purity of the compound and the strength of its crystal lattice.
Protocol:
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Ensure the compound is a dry, finely ground powder.
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Pack a small amount of the compound into a capillary tube.
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Place the capillary tube in a calibrated melting point apparatus.
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Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazolo[1,5-a]pyridine core, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton, typically downfield.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the carboxylic acid.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-H and C=C/C=N stretches associated with the aromatic rings and the methyl group.
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Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.
Conclusion
While specific experimental data for 5-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid remains to be published, this technical guide provides a robust framework for understanding its likely physicochemical properties based on the well-characterized parent compound and fundamental chemical principles. The addition of the 5-methyl group is predicted to subtly modulate the properties of the pyrazolo[1,5-a]pyridine-2-carboxylic acid core, primarily by increasing its lipophilicity and molecular weight. The experimental protocols detailed herein offer a clear path for researchers to fully characterize this promising molecule and unlock its potential in drug discovery and development. The pyrazolo[1,5-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, and a thorough understanding of the physicochemical properties of its derivatives is paramount to this endeavor.
References
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PubChem. Pyrazolo(1,5-a)pyridine-2-carboxylic acid. [Link]
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Semantic Scholar. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]
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MySkinRecipes. 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. [Link]
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MySkinRecipes. 5-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. [Link]
